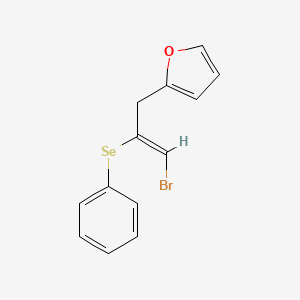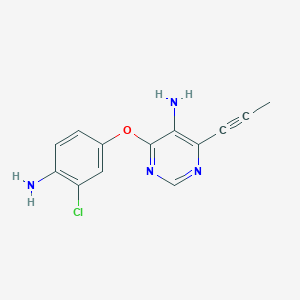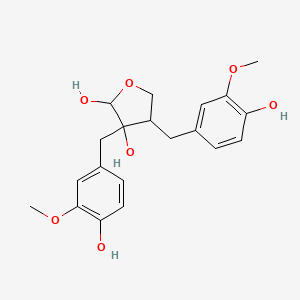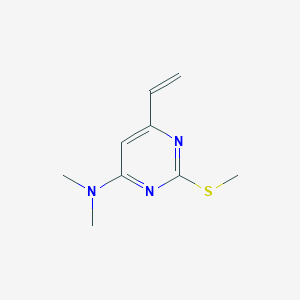
5'-Chloro-5'-deoxy-N,N-dimethyladenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its unique structure, which includes a chloromethyl group and a dimethylamino purine moiety attached to a tetrahydrofuran ring. Its intricate molecular arrangement makes it a subject of interest in organic chemistry, medicinal chemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, selective chloromethylation, and the introduction of the dimethylamino purine moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and scalability of the production process, making it feasible to produce the compound in large quantities for research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution of the chloromethyl group can produce a wide range of substituted compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its interactions with biomolecules such as proteins and nucleic acids. Its ability to form stable complexes with these biomolecules makes it a valuable tool for probing biological processes and developing new diagnostic and therapeutic agents.
Medicine
In medicine, (2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is investigated for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of high-value products.
Mécanisme D'action
The mechanism of action of (2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on these targets, leading to the modulation of their activity. Additionally, the dimethylamino purine moiety can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- (2S,3S,4R,5R)-2-(Bromomethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- (2S,3S,4R,5R)-2-(Iodomethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
Uniqueness
Compared to these similar compounds, (2S,3S,4R,5R)-2-(Chloromethyl)-5-(6-(dimethylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is unique due to its specific reactivity profile and the stability of the chloromethyl group. This stability allows for selective reactions that may not be feasible with other halomethyl derivatives. Additionally, the presence of the dimethylamino purine moiety enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and drug discovery.
Propriétés
Numéro CAS |
59987-43-8 |
|---|---|
Formule moléculaire |
C12H16ClN5O3 |
Poids moléculaire |
313.74 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-2-(chloromethyl)-5-[6-(dimethylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C12H16ClN5O3/c1-17(2)10-7-11(15-4-14-10)18(5-16-7)12-9(20)8(19)6(3-13)21-12/h4-6,8-9,12,19-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1 |
Clé InChI |
KLHFNUBNTSXJOK-WOUKDFQISA-N |
SMILES isomérique |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O |
SMILES canonique |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CCl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12910015.png)

![2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile](/img/structure/B12910030.png)






![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid](/img/structure/B12910072.png)
